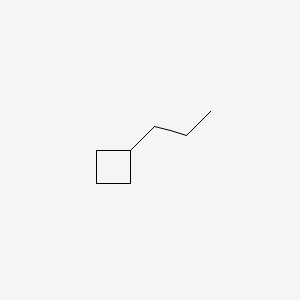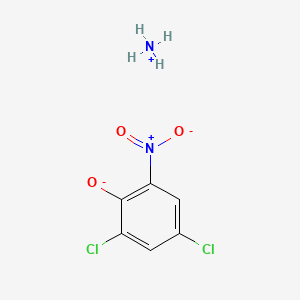
2,4-Dichloro-6-nitrophenol ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-nitrophenol ammonium is a chemical compound with the molecular formula C6H3Cl2NO3. It is a derivative of phenol, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring. This compound is known for its yellow to orange powder form and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-nitrophenol ammonium typically involves the chlorination of 4-chloro-2-nitrophenol-6-sulfonic acid . The reaction conditions include the use of chlorinating agents and controlled temperatures to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through crystallization and recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-nitrophenol ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-nitrophenol ammonium is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-nitrophenol ammonium involves its interaction with specific enzymes and molecular targets. For instance, it acts as an inhibitor of sulfotransferases, reducing the synthesis of certain sulfated steroids . The compound’s effects are mediated through its binding to the active sites of these enzymes, thereby blocking their activity and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 4-Chloro-2-nitrophenol
- 2-Chloro-4-nitrophenol
Uniqueness
2,4-Dichloro-6-nitrophenol ammonium is unique due to its specific inhibitory action on sulfotransferases, which is not commonly observed in other similar compounds. Additionally, its distinct chemical structure allows for selective reactions and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
6609-49-0 |
|---|---|
Molecular Formula |
C6H6Cl2N2O3 |
Molecular Weight |
225.03 g/mol |
IUPAC Name |
azanium;2,4-dichloro-6-nitrophenolate |
InChI |
InChI=1S/C6H3Cl2NO3.H3N/c7-3-1-4(8)6(10)5(2-3)9(11)12;/h1-2,10H;1H3 |
InChI Key |
NZBTWNCDMYUIQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])Cl)Cl.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


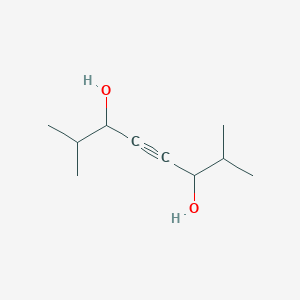
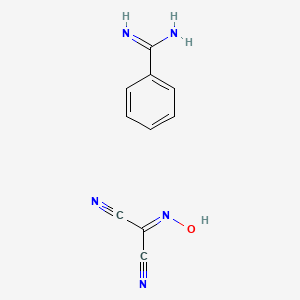
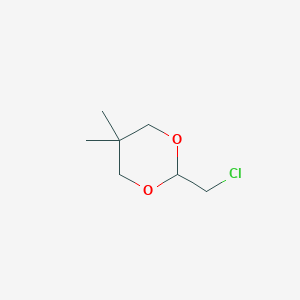


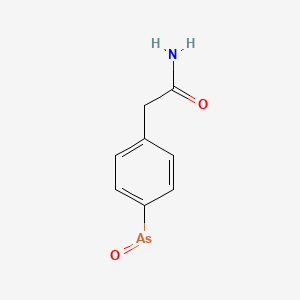
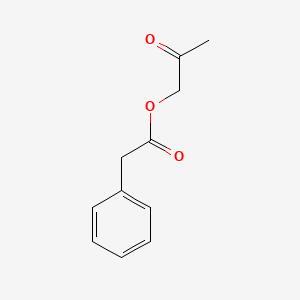
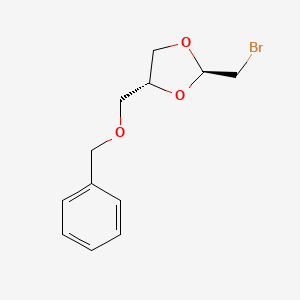
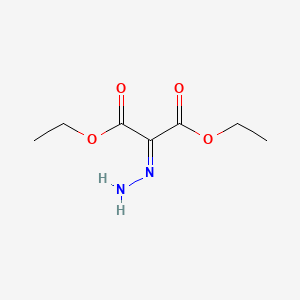
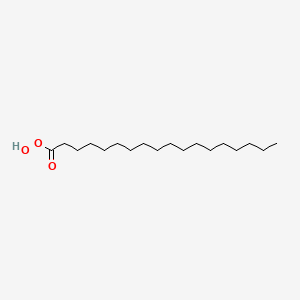
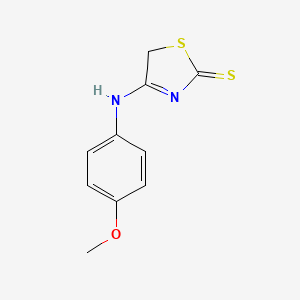
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
